[(2,2-Diethylbutanoyl)oxy](triphenyl)stannane
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Overview
Description
(2,2-Diethylbutanoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-diethylbutanoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Preparation Methods
The synthesis of (2,2-Diethylbutanoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-diethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(2,2-Diethylbutanoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often using reagents like tributyltin hydride.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Diethylbutanoyl)oxystannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: The compound’s organotin structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Diethylbutanoyl)oxystannane involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its stannane and triphenyl groups.
Comparison with Similar Compounds
(2,2-Diethylbutanoyl)oxystannane can be compared with other organotin compounds such as tributyltin hydride and triphenylstannane. While tributyltin hydride is known for its high toxicity and lipophilicity, (2,2-Diethylbutanoyl)oxystannane offers a different reactivity profile due to the presence of the 2,2-diethylbutanoyl group. This makes it unique in its applications and reactivity.
Similar compounds include:
- Tributyltin hydride
- Triphenylstannane
- Triphenylmethanol
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
66149-35-7 |
---|---|
Molecular Formula |
C26H30O2Sn |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
triphenylstannyl 2,2-diethylbutanoate |
InChI |
InChI=1S/C8H16O2.3C6H5.Sn/c1-4-8(5-2,6-3)7(9)10;3*1-2-4-6-5-3-1;/h4-6H2,1-3H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
RXKGZRSRGLSKLQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CC)(CC)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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